molecular formula C17H21N5O2 B11578879 N-{4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}propanamide

N-{4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}propanamide

Cat. No.: B11578879
M. Wt: 327.4 g/mol
InChI Key: WBNVDKYUZBTIEW-UHFFFAOYSA-N
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Description

N-{4-[1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOL-2-YL]-1,2,5-OXADIAZOL-3-YL}PROPANAMIDE is a complex organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by its unique structure, which includes a benzodiazole ring fused with an oxadiazole ring and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOL-2-YL]-1,2,5-OXADIAZOL-3-YL}PROPANAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Ring: The initial step involves the cyclization of an appropriate o-phenylenediamine derivative with a suitable carboxylic acid or its derivative under acidic conditions to form the benzodiazole ring.

    Introduction of the Oxadiazole Ring: The benzodiazole intermediate is then reacted with a nitrile oxide, generated in situ from a hydroxylamine derivative and a chlorinating agent, to form the oxadiazole ring.

    Attachment of the Propanamide Group: Finally, the oxadiazole-benzodiazole intermediate is acylated with propanoyl chloride in the presence of a base such as pyridine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{4-[1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOL-2-YL]-1,2,5-OXADIAZOL-3-YL}PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzodiazole or oxadiazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-{4-[1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOL-2-YL]-1,2,5-OXADIAZOL-3-YL}PROPANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic effects, including antifungal and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its structural versatility.

Mechanism of Action

The mechanism of action of N-{4-[1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOL-2-YL]-1,2,5-OXADIAZOL-3-YL}PROPANAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

N-{4-[1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOL-2-YL]-1,2,5-OXADIAZOL-3-YL}PROPANAMIDE can be compared with other benzodiazole and oxadiazole derivatives:

    Similar Compounds: Benzodiazole derivatives like 1,3-benzodiazole and oxadiazole derivatives like 1,2,4-oxadiazole.

    Uniqueness: The unique combination of benzodiazole and oxadiazole rings in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H21N5O2

Molecular Weight

327.4 g/mol

IUPAC Name

N-[4-[1-(3-methylbutyl)benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl]propanamide

InChI

InChI=1S/C17H21N5O2/c1-4-14(23)19-16-15(20-24-21-16)17-18-12-7-5-6-8-13(12)22(17)10-9-11(2)3/h5-8,11H,4,9-10H2,1-3H3,(H,19,21,23)

InChI Key

WBNVDKYUZBTIEW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NON=C1C2=NC3=CC=CC=C3N2CCC(C)C

Origin of Product

United States

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